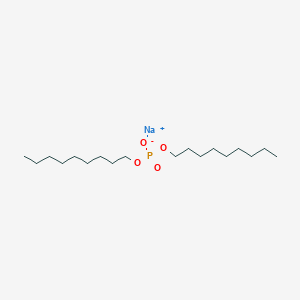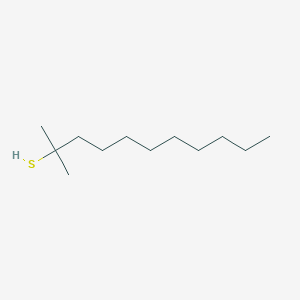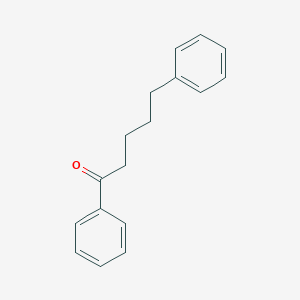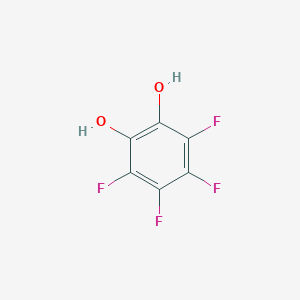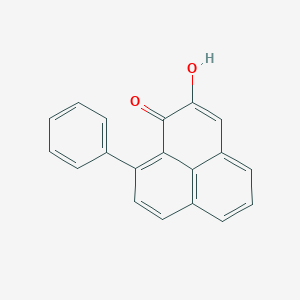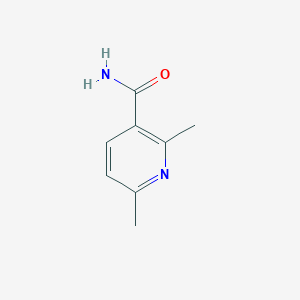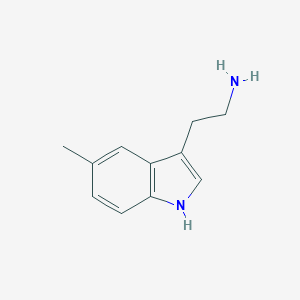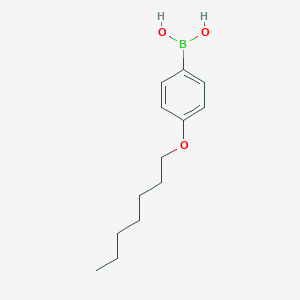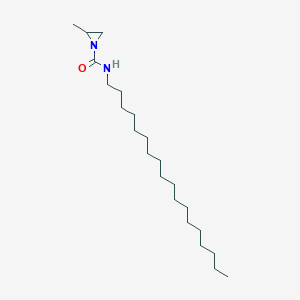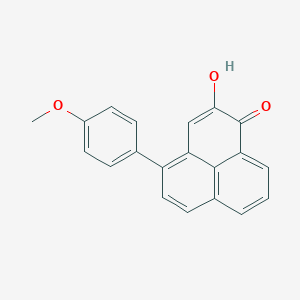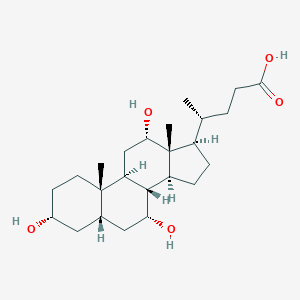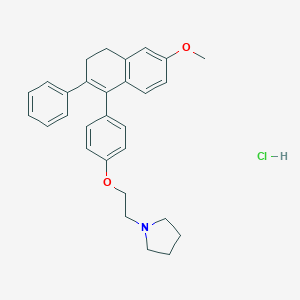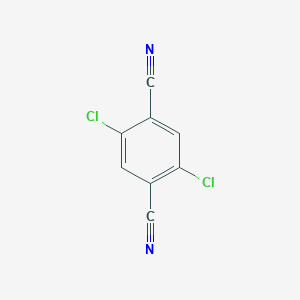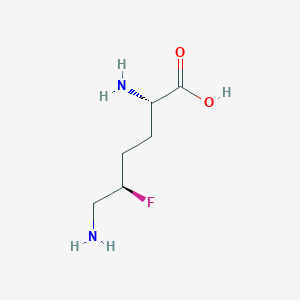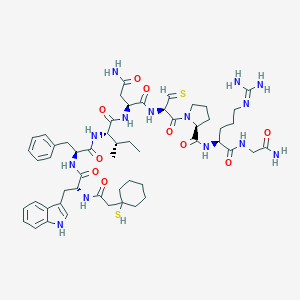
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) is a synthetic form of oxytocin, a hormone that is naturally produced in the human body. Oxytocin is known for its role in social bonding, maternal behavior, and reproductive functions. The synthetic form of oxytocin has been used in scientific research to study its effects on the body and brain.
作用機序
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) acts on the oxytocin receptor, a G protein-coupled receptor that is found in the brain and other tissues. The binding of oxytocin to the receptor activates a signaling pathway that leads to the release of various neurotransmitters and hormones, including dopamine, serotonin, and endorphins. This activation of the oxytocin receptor has been linked to the regulation of social behavior, stress response, and reproductive functions.
生化学的および生理学的効果
The effects of oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) on the body and brain are complex and varied. The hormone has been found to have both direct and indirect effects on the regulation of social behavior, stress response, and reproductive functions. Some of the biochemical and physiological effects of oxytocin include:
- Increased trust and empathy
- Reduced anxiety and stress
- Enhanced social bonding and attachment
- Increased maternal behavior and lactation
- Regulation of uterine contractions during childbirth
実験室実験の利点と制限
The use of oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) in lab experiments has several advantages and limitations. One advantage is that the synthetic form of oxytocin allows for precise control over the dosage and timing of administration. This makes it easier to study the effects of the hormone on the body and brain. However, one limitation is that the synthetic form of oxytocin may not fully replicate the effects of the natural hormone. This can make it difficult to draw definitive conclusions from lab experiments.
将来の方向性
There are several future directions for research on oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8). Some of these include:
- Further exploration of the therapeutic potential of oxytocin in the treatment of psychiatric disorders such as autism, anxiety, and depression.
- Investigation of the role of oxytocin in the regulation of social behavior in non-human animals.
- Development of new forms of oxytocin that have improved pharmacokinetic properties and increased selectivity for the oxytocin receptor.
- Exploration of the potential use of oxytocin as a tool for enhancing social bonding and attachment in human relationships.
Conclusion
In conclusion, oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) is a synthetic form of oxytocin that has been used in scientific research to study its effects on the body and brain. The hormone has been found to play a role in social behavior, trust, and empathy, and has potential therapeutic uses in the treatment of psychiatric disorders. While there are advantages and limitations to the use of oxytocin in lab experiments, there are several future directions for research on this hormone that hold promise for advancing our understanding of its effects on the body and brain.
合成法
The synthesis of oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) involves the use of solid-phase peptide synthesis. This method involves the step-by-step addition of amino acids to a resin-bound peptide chain. The process is carried out in a series of reactions that involve the activation of the carboxyl group of the incoming amino acid and the nucleophilic attack of the amino group of the growing peptide chain.
科学的研究の応用
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) has been used in scientific research to study its effects on the body and brain. The hormone has been found to play a role in social behavior, trust, and empathy. It has also been studied for its potential therapeutic uses in the treatment of psychiatric disorders such as autism, anxiety, and depression.
特性
CAS番号 |
130155-44-1 |
|---|---|
製品名 |
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8)- |
分子式 |
C54H76N14O10S2 |
分子量 |
1145.4 g/mol |
IUPAC名 |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C54H76N14O10S2/c1-3-31(2)45(51(77)65-39(26-42(55)69)48(74)66-40(30-79)52(78)68-23-13-19-41(68)50(76)63-36(18-12-22-59-53(57)58)46(72)61-29-43(56)70)67-49(75)37(24-32-14-6-4-7-15-32)64-47(73)38(25-33-28-60-35-17-9-8-16-34(33)35)62-44(71)27-54(80)20-10-5-11-21-54/h4,6-9,14-17,28,30-31,36-41,45,60,80H,3,5,10-13,18-27,29H2,1-2H3,(H2,55,69)(H2,56,70)(H,61,72)(H,62,71)(H,63,76)(H,64,73)(H,65,77)(H,66,74)(H,67,75)(H4,57,58,59)/t31-,36-,37-,38+,39-,40-,41-,45-/m0/s1 |
InChIキー |
IBCDIRAZXBDEHP-PTIVSIIRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
その他のCAS番号 |
130155-44-1 |
配列 |
XWFINXPRG |
同義語 |
eta-mercapto-beta,beta-cyclopentamethylenepropionic acid-2-tryptophyl-3-phenylalanyl-4-isoleucyl-8-arginine-oxytocin MTPIA-oxytocin oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Phe(3)-Ile(4)-Arg(8)- oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-tryptophyl(2)-phenylalanyl(3)-isoleucyl(4)-arginine(8)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



